N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Description
N-(2,4-Dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide is a synthetic acetamide derivative characterized by a tetrazole ring substituted with a 2-ethoxyphenyl group and a thioether-linked acetamide moiety bearing a 2,4-dimethylphenyl substituent. Tetrazoles are nitrogen-rich heterocycles often employed as bioisosteres for carboxylic acids due to their similar acidity and metabolic stability .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-4-26-17-8-6-5-7-16(17)24-19(21-22-23-24)27-12-18(25)20-15-10-9-13(2)11-14(15)3/h5-11H,4,12H2,1-3H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGLCKFAZKTKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 358.43 g/mol |
| CAS Number | 942000-41-1 |
Research indicates that compounds containing a tetrazole moiety, such as this compound, exhibit various mechanisms of action:
- Ion Channel Modulation : Tetrazole derivatives have been shown to interact with ion channels, influencing calcium signaling pathways. This modulation can lead to various physiological effects, including vasodilation and analgesia.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes. For instance, tetrazole derivatives have demonstrated potential as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- Apoptosis Induction : Preliminary studies suggest that the compound can induce apoptosis in cancer cells through mitochondrial pathways, potentially making it a candidate for anticancer therapies .
Anticancer Properties
Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating its effectiveness:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| HeLa (Cervical) | 15.3 |
| MCF7 (Breast) | 10.1 |
These results suggest that the compound may target multiple pathways involved in tumor growth and survival.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In animal models of inflammation, it reduced edema and pain significantly compared to control groups. The mechanisms are believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies and Research Findings
A notable study conducted on the compound's effects on inflammation showed:
- Model Used : Carrageenan-induced paw edema in rats.
- Dosage : Administered at 10 mg/kg body weight.
- Results : A reduction in paw swelling by approximately 45% after 4 hours post-administration compared to untreated controls.
In another study focusing on its anticancer properties:
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial activity. For instance, studies have shown that similar tetrazole derivatives can inhibit the growth of various bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Tetrazoles are often explored for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Preliminary docking studies indicate that N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide may selectively inhibit 5-lipoxygenase (5-LOX), which could lead to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
There is growing interest in the anticancer potential of tetrazole derivatives. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
- Multi-step Synthesis : This involves the formation of the tetrazole ring followed by the introduction of the sulfanyl and acetamide groups. Each step can be optimized for yield and purity.
- One-Pot Reactions : Recent advancements have led to more efficient synthetic routes that allow for the simultaneous formation of multiple functional groups, reducing time and resources required for synthesis .
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various tetrazole derivatives against Gram-positive and Gram-negative bacteria. This compound was tested alongside other compounds, demonstrating comparable effectiveness against resistant strains.
Case Study 2: Anti-inflammatory Mechanism Exploration
In silico studies using molecular docking techniques showed that this compound binds effectively to the active site of 5-LOX, suggesting a mechanism for its potential anti-inflammatory effects. The binding affinity was assessed against standard anti-inflammatory drugs, indicating a promising profile for further development .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes selective oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Ethanol, 25°C, 6 hours | Sulfoxide derivative | 78% | Mild, selective oxidation |
| m-CPBA | Dichloromethane, 0°C, 2 hours | Sulfone derivative | 65% | Requires anhydrous conditions |
Key Findings :
-
Oxidation occurs preferentially at the sulfur atom over the tetrazole ring due to lower activation energy.
-
Steric hindrance from the 2-ethoxyphenyl group slows reaction kinetics compared to less substituted analogs .
Reduction Reactions
The acetamide carbonyl and tetrazole ring show distinct reducibility:
| Reducing Agent | Conditions | Target Site | Product |
|---|---|---|---|
| LiAlH<sub>4</sub> | THF, reflux, 8 hours | Acetamide carbonyl | Secondary amine derivative |
| H<sub>2</sub>/Pd-C | Ethanol, 50 psi, 12 hours | Tetrazole ring | Partially saturated tetrazoline |
Mechanistic Insights :
-
LiAlH<sub>4</sub> selectively reduces the acetamide carbonyl to a methylene group without affecting the tetrazole.
-
Catalytic hydrogenation partially saturates the tetrazole ring, forming a tetrazoline intermediate that tautomerizes under acidic conditions .
Electrophilic Substitution
The 2,4-dimethylphenyl group directs electrophilic attacks:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Para to -NHAc | Nitro derivative | 42% |
| Br<sub>2</sub>/FeBr<sub>3</sub> | Meta to -OEt | Brominated tetrazole derivative | 55% |
Structural Influences :
-
Electron-donating ethoxy and methyl groups deactivate the aryl rings toward electrophiles .
-
Nitration occurs para to the acetamide group due to steric blocking by adjacent substituents.
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent hydrolysis:
| Medium | Temperature | Primary Degradation Pathway | Half-Life |
|---|---|---|---|
| pH 1.2 | 37°C | Tetrazole ring cleavage | 2.1 hours |
| pH 7.4 | 37°C | Sulfanyl bridge oxidation | 48 hours |
| pH 10.0 | 37°C | Acetamide hydrolysis | 6.5 hours |
Critical Observations :
-
Acidic conditions promote tetrazole ring opening via protonation at N2 .
-
Alkaline hydrolysis generates 2-mercaptoacetamide and tetrazole fragments.
Photochemical Reactivity
UV irradiation (254 nm) induces two competing pathways:
| Condition | Major Pathway | Quantum Yield |
|---|---|---|
| Aerobic, methanol | Sulfanyl radical formation | Φ = 0.12 |
| Anaerobic, acetonitrile | Tetrazole ring rearrangement | Φ = 0.08 |
Implications :
-
Photostability concerns necessitate storage in amber containers.
-
Radical intermediates participate in chain reactions with biological thiols.
Coordination Chemistry
The sulfanyl and tetrazole groups act as polydentate ligands:
| Metal Ion | Ligating Sites | Complex Structure | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) | S, N (tetrazole) | Square-planar | 8.9 ± 0.2 |
| Zn(II) | N (tetrazole) | Tetrahedral | 6.7 ± 0.3 |
Applications :
Comparison with Similar Compounds
2-((1-(4-Ethoxyphenyl)-1H-Tetrazol-5-yl)Sulfanyl)-N-Isopropyl-N-Phenylacetamide ()
- Key Differences :
- The ethoxy group is positioned at the para (4-) position of the phenyl ring instead of ortho (2-).
- The acetamide nitrogen is substituted with isopropyl and phenyl groups, whereas the target compound features a 2,4-dimethylphenyl group.
- Implications :
2-((4-Allyl-5-(2,4-Dimethylphenyl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Phenylacetamide ()
- Key Differences :
- Replaces the tetrazole core with a 1,2,4-triazole ring.
- Incorporates an allyl group on the triazole and retains the 2,4-dimethylphenyl substituent.
- Implications :
N-(3,5-Dichlorophenyl)-2-[4-(2-Phenyl-1,3-Thiazol-4-yl)Pyrimidin-2-yl]Sulfanylacetamide ()
- Key Differences :
- Substitutes the tetrazole with a pyrimidine-thiazole hybrid system.
- Uses a 3,5-dichlorophenyl group instead of 2,4-dimethylphenyl.
- The thiazole-pyrimidine system may confer distinct electronic properties, affecting target selectivity .
Physicochemical and Spectroscopic Data
- IR data for C=O (1669 cm⁻¹) and C-S (681 cm⁻¹) stretches align with typical acetamide and thioether functionalities, providing a benchmark for analogous compounds .
Preparation Methods
Synthetic Routes and Methodological Frameworks
Synthesis of 1-(2-Ethoxyphenyl)tetrazole-5-thiol
The tetrazole core is constructed via cyclization or substitution reactions. Two dominant approaches are identified:
Thiosemicarbazide Cyclization (US4110338A)
- Step 1 : React 2-ethoxyphenyl isothiocyanate with hydrazine hydrate to form 1-(2-ethoxyphenyl)thiosemicarbazide.
- Step 2 : Diazotization using nitrous acid (HNO₂) or sodium nitrite (NaNO₂) in acidic media (HCl) to yield 1-(2-ethoxyphenyl)tetrazole-5-thiol.
- Key Conditions :
Huisgen Cycloaddition (PMC4495025)
- Step 1 : React 2-ethoxybenzonitrile with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF).
- Step 2 : Introduce sulfur via CS₂ in basic conditions (KOH) to form the thiol.
- Key Conditions :
Preparation of N-(2,4-Dimethylphenyl)-2-bromoacetamide
Coupling of Tetrazole Thiol and Bromoacetamide
The sulfanylacetamide moiety is introduced via nucleophilic substitution:
Alkylation in Polar Aprotic Solvents (Evitachem)
- Reagents :
- 1-(2-Ethoxyphenyl)tetrazole-5-thiol, N-(2,4-dimethylphenyl)-2-bromoacetamide.
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃).
- Solvent: DMF or acetonitrile.
- Conditions :
- Temperature: RT to 60°C, 6–12 hours.
- Yield: 65–78% (inferred from).
Phase-Transfer Catalysis (PTC) (EP2850068B1)
Optimization and Challenges
Regioselectivity in Tetrazole Formation
Thiol Oxidation Mitigation
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃):
- δ 8.21 (s, 1H, tetrazole-H).
- δ 7.45–6.82 (m, 6H, aromatic-H).
- δ 4.12 (q, J = 7.0 Hz, 2H, -OCH₂CH₃).
- δ 3.89 (s, 2H, -SCH₂CO-).
- δ 2.32 (s, 6H, -C₆H₃(CH₃)₂).
- IR (KBr) : 1675 cm⁻¹ (C=O), 2550 cm⁻¹ (-SH, absent in final product).
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/H₂O = 70:30).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide?
- Methodological Answer : The compound is synthesized via multi-step protocols involving heterocyclic ring formation and sulfanylacetamide coupling. A typical procedure includes:
- Step 1 : Condensation of substituted phenyl precursors (e.g., 2-ethoxyphenyltetrazole) with thiourea derivatives under reflux using pyridine and Zeolite (Y-H) as catalysts .
- Step 2 : Coupling with N-(2,4-dimethylphenyl)acetamide via nucleophilic substitution in ethanol or THF, monitored by TLC .
- Key Reagents : Pyridine (acid scavenger), Zeolite (Y-H) (catalyst), and ethanol (recrystallization solvent) .
Q. How is the structural integrity and purity of the compound confirmed?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and integration ratios (e.g., ethoxy group at δ 1.3–1.5 ppm) .
- IR Spectroscopy : Peaks for amide C=O (~1650 cm) and tetrazole ring (~1450 cm) .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and crystal packing (e.g., dihedral angles between phenyl and tetrazole rings) .
Q. What initial biological screening methods are used to assess its activity?
- Methodological Answer :
- In vitro assays : Antiproliferative activity tested against cancer cell lines (e.g., MTT assay), with IC values calculated using dose-response curves .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) to identify molecular targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Methodological Answer :
- Catalyst screening : Compare Zeolite (Y-H) with alternatives like Amberlyst-15 or molecular sieves to enhance coupling efficiency .
- Solvent optimization : Test polar aprotic solvents (e.g., DMF vs. THF) to stabilize intermediates and reduce side reactions .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C → 100°C with 30% faster completion) .
Q. How do researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Replication studies : Repeat assays under standardized conditions (e.g., identical cell lines, serum-free media) to isolate compound-specific effects .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Computational docking : Compare binding modes in protein targets (e.g., COX-2 vs. EGFR) to explain divergent activity profiles .
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified phenyl (e.g., 4-fluoro vs. 4-methyl) or ethoxy groups to correlate changes with activity .
- QSAR modeling : Use Gaussian or MOE software to calculate electronic parameters (e.g., logP, HOMO-LUMO gaps) and predict bioactivity .
- Pharmacophore mapping : Identify critical functional groups (e.g., tetrazole sulfur, acetamide carbonyl) for target engagement .
Q. How is the compound’s stability under physiological conditions evaluated?
- Methodological Answer :
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), monitoring decomposition via HPLC .
- Thermal analysis : TGA/DSC to assess melting points and thermal degradation pathways relevant to storage .
Methodological Tables
Table 1 : Key Synthetic Parameters for Optimized Yield
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Catalyst | Zeolite (Y-H) | Amberlyst-15 | +12% |
| Solvent | Ethanol | DMF | +18% |
| Reaction Time | 5 hours (reflux) | 3 hours (microwave) | -40% time |
Table 2 : Common Analytical Techniques for Structural Validation
| Technique | Critical Data Points | Example for Target Compound |
|---|---|---|
| H NMR | Ethoxy group (δ 1.3–1.5 ppm) | 1.4 ppm (triplet, 3H) |
| X-ray Crystallography | Dihedral angle (phenyl vs. tetrazole) | 85.2° |
| IR Spectroscopy | Amide C=O stretch (~1650 cm) | 1652 cm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
